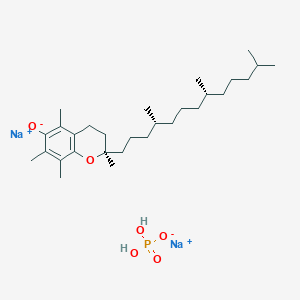
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt is a biochemical compound with the molecular formula C35H34N2O5 and a molecular weight of 562.65 . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt typically involves the reaction of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin with cinchonidine. The reaction conditions often include the use of organic solvents and controlled temperature settings to ensure the proper formation of the salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography, is common in the quality assessment of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; often carried out in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin
- 4-Phenyl-3,4-dihydrocoumarin
- Cinchonidine
Uniqueness
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt is unique due to its specific combination of functional groups and its ability to form a stable salt with cinchonidine. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Eigenschaften
CAS-Nummer |
380636-40-8 |
|---|---|
Molekularformel |
C₃₅H₃₄N₂O₅ |
Molekulargewicht |
562.65 |
Synonyme |
(8α,9R)-Cinchonan-9-ol (4R)-3,4-Dihydro-2-oxo-4-phenyl-2H-1-benzopyran-6-carboxylate; (R)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-Oxo-4-phenylchroman-6-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)



![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)

![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B1146633.png)



